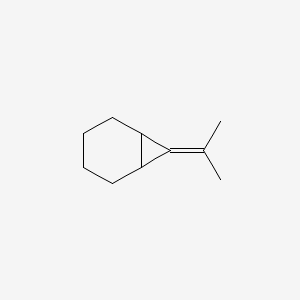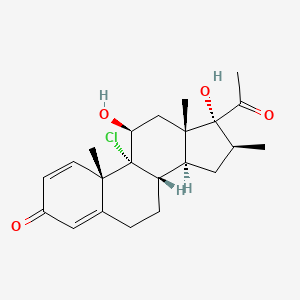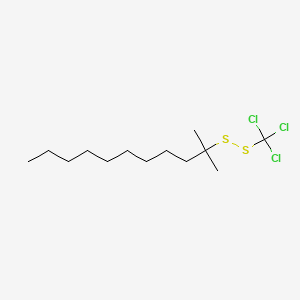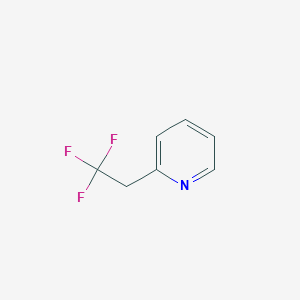
Hydantol F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydantol F is a combination medication that contains phenytoin, phenobarbital, caffeine, and sodium benzoate. It is primarily used as an antiepileptic drug to manage and prevent seizures. The compound is known for its effectiveness in controlling various types of seizures, making it a valuable medication in the field of neurology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Hydantol F involves the synthesis of its individual components:
Phenytoin: Synthesized through the condensation of benzil with urea, followed by cyclization.
Phenobarbital: Produced by the condensation of diethyl malonate with urea and ethyl bromide, followed by cyclization.
Caffeine: Synthesized from dimethylurea and malonic acid.
Sodium Benzoate: Produced by the neutralization of benzoic acid with sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound involves the large-scale synthesis of its components, followed by their combination in precise ratios to form the final product. The process includes rigorous quality control measures to ensure the purity and efficacy of the medication .
Chemical Reactions Analysis
Types of Reactions
Hydantol F undergoes various chemical reactions, including:
Oxidation: Phenytoin can be oxidized to form hydroxyphenytoin.
Reduction: Phenobarbital can undergo reduction to form dihydrophenobarbital.
Substitution: Caffeine can participate in substitution reactions to form derivatives like theobromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or alkyl halides under basic conditions.
Major Products Formed
Hydroxyphenytoin: From the oxidation of phenytoin.
Dihydrophenobarbital: From the reduction of phenobarbital.
Theobromine: From the substitution reactions of caffeine.
Scientific Research Applications
Hydantol F has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the kinetics of antiepileptic drugs.
Biology: Investigated for its effects on neuronal activity and neurotransmitter release.
Medicine: Extensively used in clinical trials to evaluate its efficacy in treating epilepsy and other neurological disorders.
Industry: Utilized in the development of new antiepileptic formulations and drug delivery systems.
Mechanism of Action
Hydantol F exerts its effects through multiple mechanisms:
Phenytoin: Blocks voltage-gated sodium channels, stabilizing neuronal membranes and preventing repetitive firing.
Phenobarbital: Enhances the inhibitory effects of gamma-aminobutyric acid (GABA) by binding to GABA receptors.
Caffeine: Acts as a central nervous system stimulant by blocking adenosine receptors.
Sodium Benzoate: Acts as a preservative and enhances the solubility of the other components.
Comparison with Similar Compounds
Hydantol F can be compared with other antiepileptic drugs such as:
Carbamazepine: Similar to phenytoin in blocking sodium channels but has a different chemical structure.
Valproic Acid: Increases GABA levels but does not block sodium channels.
Lamotrigine: Blocks sodium channels and inhibits glutamate release.
Uniqueness
This compound is unique due to its combination of multiple active ingredients, providing a broad spectrum of action against various types of seizures. This combination approach enhances its efficacy and makes it suitable for patients with complex seizure disorders .
Properties
CAS No. |
72981-86-3 |
|---|---|
Molecular Formula |
C42H38N8Na2O9 |
Molecular Weight |
844.8 g/mol |
IUPAC Name |
disodium;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;5-oxo-4,4-diphenyl-1H-imidazol-2-olate;1,3,7-trimethylpurine-2,6-dione;benzoate |
InChI |
InChI=1S/C15H12N2O2.C12H12N2O3.C8H10N4O2.C7H6O2.2Na/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;8-7(9)6-4-2-1-3-5-6;;/h1-10H,(H2,16,17,18,19);3-7H,2H2,1H3,(H2,13,14,15,16,17);4H,1-3H3;1-5H,(H,8,9);;/q;;;;2*+1/p-2 |
InChI Key |
OIEGNAWFAJAMNT-UHFFFAOYSA-L |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C2(C(=O)NC(=N2)[O-])C3=CC=CC=C3.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


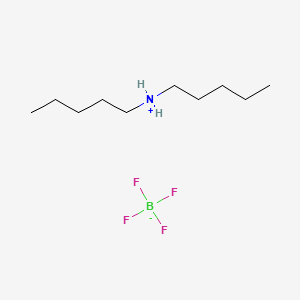
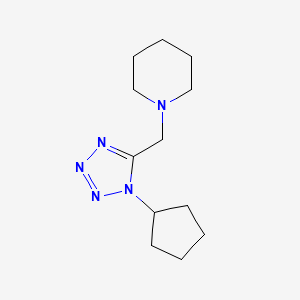
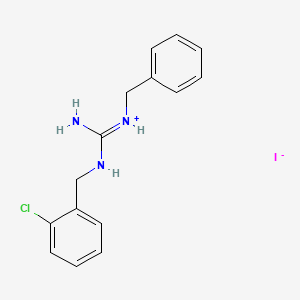
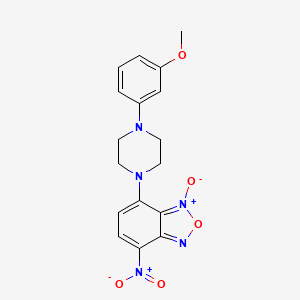
![(3xi)-N-{[5-Cyano-6-(phenylsulfanyl)pyridine-3-carbonyl]carbamoyl}-2-deoxy-beta-D-glycero-pentofuranosylamine](/img/structure/B13757104.png)


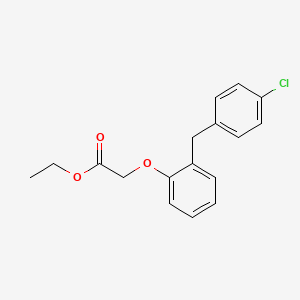
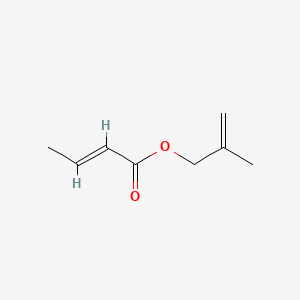
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13757134.png)
